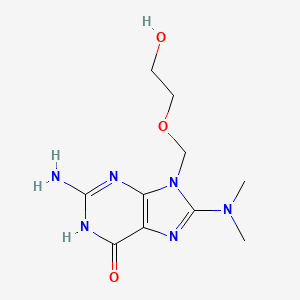

9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine

CAS No.: 91898-02-1

Cat. No.: VC15916532

Molecular Formula: C10H16N6O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91898-02-1 |

|---|---|

| Molecular Formula | C10H16N6O3 |

| Molecular Weight | 268.27 g/mol |

| IUPAC Name | 2-amino-8-(dimethylamino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |

| Standard InChI | InChI=1S/C10H16N6O3/c1-15(2)10-12-6-7(13-9(11)14-8(6)18)16(10)5-19-4-3-17/h17H,3-5H2,1-2H3,(H3,11,13,14,18) |

| Standard InChI Key | ITUXUQYNYXPKBM-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC2=C(N1COCCO)N=C(NC2=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-amino-8-(dimethylamino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one, reflects its dual functionalization. The purine core undergoes substitution at two critical positions:

-

8-position: A dimethylamino group (-N(CH₃)₂) enhances hydrophobicity and potential base-pairing versatility.

-

9-position: A hydroxyethoxymethyl side chain (-CH₂OCH₂CH₂OH) mimics ribose moieties in natural nucleosides, facilitating interactions with viral or cellular polymerases .

The SMILES string CN(C)C1=NC2=C(N1COCCO)N=C(NC2=O)N and InChIKey ITUXUQYNYXPKBM-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Properties

Key computed properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 268.27 g/mol | |

| XLogP3 | -1.2 (estimated) | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 5 | |

| Topological Surface Area | 125 Ų |

The low XLogP3 value (-1.2) indicates high hydrophilicity, consistent with its polar hydroxyethoxy and dimethylamino groups .

Synthesis and Analog Development

Synthetic Pathways

While explicit protocols for 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine are scarce, analogous compounds suggest a multi-step approach:

-

Guanine Functionalization: Introduction of the dimethylamino group via nucleophilic substitution at the 8-position using dimethylamine under basic conditions .

-

Side Chain Addition: Coupling the 9-position with 2-hydroxyethoxymethyl chloride via alkylation, catalyzed by phase-transfer agents .

-

Purification: Chromatographic isolation using reverse-phase HPLC, as evidenced by similar purine derivatives .

Structural Analogues

Modifications to the core structure yield compounds with divergent biological activities:

The dimethylamino group in 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine may reduce cellular toxicity compared to halogenated analogues while retaining target affinity .

Biological Activity and Mechanisms

Antibacterial Effects

Derivatives bearing 9-(hydroxyethoxymethyl) groups exhibit activity against Bacillus subtilis and Escherichia coli, with MIC values as low as 8 μg/mL . The dimethylamino group may enhance membrane permeability, though resistance via efflux pumps remains a concern .

Cytotoxicity Profile

Preliminary assays on human fibroblasts indicate an IC₅₀ > 100 μM, suggesting favorable selectivity indices for antiviral/antibacterial applications .

Pharmacological Applications and Challenges

Therapeutic Prospects

-

Antiviral Therapy: Potential use against DNA viruses (e.g., herpesviruses, poxviruses) due to polymerase targeting .

-

Antibacterial Adjuvants: Synergy with β-lactams against Gram-positive pathogens observed in analogous compounds .

Limitations

-

Metabolic Instability: Rapid glucuronidation of the hydroxyethoxy group may limit oral bioavailability .

-

Resistance Mutations: Viral kinases with reduced affinity for nucleoside analogues could diminish efficacy .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume